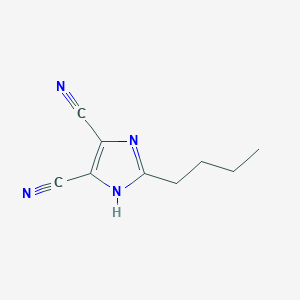

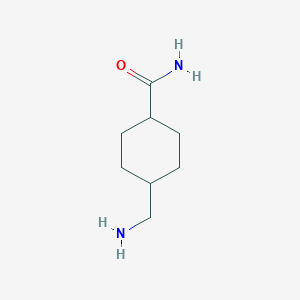

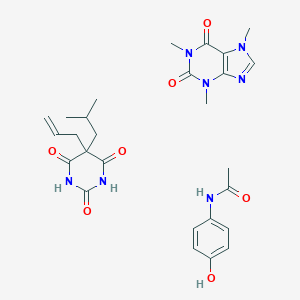

![molecular formula C8H18N2Si B053559 4-[(Dimethylamino)(dimethyl)silyl]butanenitrile CAS No. 111873-32-6](/img/structure/B53559.png)

4-[(Dimethylamino)(dimethyl)silyl]butanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to “4-[(Dimethylamino)(dimethyl)silyl]butanenitrile” involves the polymerization of monomers containing functional silyl groups. Anionic polymerization techniques have been utilized to synthesize polymers from 2-[(N,N-dialkylamino)dimethylsilyl]-1,3-butadiene derivatives, achieving predictable molecular weights and narrow distributions. Such polymerizations have shown that the living polymerization conditions, such as those in THF at -78°C, are particularly effective, whereas side reactions may occur under different conditions (Hirao et al., 1998).

Molecular Structure Analysis

The molecular structure of compounds related to “4-[(Dimethylamino)(dimethyl)silyl]butanenitrile” is characterized by X-ray structure analysis techniques. For instance, the structure determination of related α-amino nitrile compounds, obtained through modified Strecker reactions, shows the significance of molecular interactions, such as C–H⋯N and C–H⋯π contacts, in defining their crystal structures (Otero et al., 2017).

Chemical Reactions and Properties

The reactivity of compounds with functional silyl groups includes reactions with ethyl chloroformate, leading to the formation of indolizinium and quinolizinium chlorides. This demonstrates the versatility of these compounds in engaging in cyclization-N-dealkylation processes to yield complex heterocyclic structures (Kawano et al., 1992).

Physical Properties Analysis

The physical properties of “4-[(Dimethylamino)(dimethyl)silyl]butanenitrile” and related compounds are influenced by their molecular structure and interactions within the crystal. The preparation and analysis of similar molecules, such as 4-(dimethylamino)thiopivalophenone, highlight the impact of molecular conformation and intermolecular interactions on their physical characteristics, including solvatochromic behavior and crystalline structure (Voss et al., 2019).

Chemical Properties Analysis

The chemical properties of functionalized silyl compounds are shaped by their reactivity with various reagents. For example, the reaction of silylene compounds with thiobenzophenone and o-benzoquinone showcases the diverse chemical behavior of these molecules, leading to cycloaddition products and demonstrating the potential for creating novel chemical structures (Azhakar et al., 2013).

Scientific Research Applications

Polymerization and Monomer Reactivity 4-[(Dimethylamino)(dimethyl)silyl]butanenitrile and related compounds play a significant role in the field of polymer science, particularly in the anionic polymerization of monomers containing functional silyl groups. These compounds are involved in the synthesis of polymers with predictable molecular weights and specific molecular structures, contributing to advancements in material science. For instance, the living polymerization of certain 2-[(N,N-dialkylamino)silyl] substituted 1,3-butadiene derivatives in tetrahydrofuran at -78 °C resulted in polymers with narrow molecular weight distributions and a specific linkage structure, showcasing the precision achievable with these compounds in polymer synthesis (Hirao et al., 1998).

Catalytic and Surface Modification Applications These compounds are also involved in catalysis and surface modification processes. N-silyldimethylamines, for example, have been recognized for their efficiency in silylating agents for the chemical surface modification of hydroxylated silicon dioxide preparations, highlighting their importance in the field of material chemistry and surface science (Schneider et al., 1990).

properties

IUPAC Name |

4-[dimethylamino(dimethyl)silyl]butanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2Si/c1-10(2)11(3,4)8-6-5-7-9/h5-6,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKWHBNUWYCLGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](C)(C)CCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340896 |

Source

|

| Record name | 4-[(Dimethylamino)(dimethyl)silyl]butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Dimethylamino)(dimethyl)silyl]butanenitrile | |

CAS RN |

111873-32-6 |

Source

|

| Record name | 4-[(Dimethylamino)(dimethyl)silyl]butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

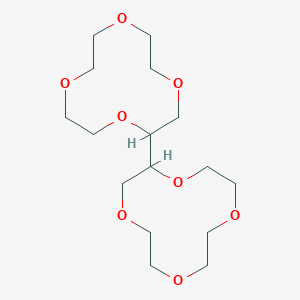

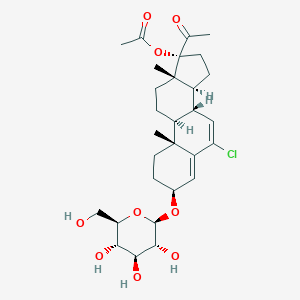

![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/structure/B53500.png)